3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide
Description
3,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzene ring linked to an amide group. The ethoxyphenoxy group may modulate solubility, bioavailability, and receptor selectivity compared to analogs with alkylamino or methoxy substituents.
Properties
IUPAC Name |
3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-2-22-13-4-6-14(7-5-13)23-10-9-20-17(21)12-3-8-15(18)16(19)11-12/h3-8,11H,2,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAQQATFSJBCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoic acid and 2-(4-ethoxyphenoxy)ethylamine.
Amide Formation: The carboxylic acid group of 3,4-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(4-ethoxyphenoxy)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the amide nitrogen.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or aldehydes.
Reduction: Reduced products may include primary amines or alcohols.
Hydrolysis: Hydrolysis yields 3,4-dichlorobenzoic acid and 2-(4-ethoxyphenoxy)ethylamine.
Scientific Research Applications
3,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of cellular signaling pathways and interference with metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and biological activities of related benzamides:
Key Observations:
- Bioactivity : While U-47700 and AH-7921 exhibit potent μ-opioid agonism, the antioxidant activity of THHEB underscores how hydroxylation shifts functionality toward radical scavenging .
- Synthetic Routes : Rip-B and similar analogs are synthesized via straightforward benzoyl chloride-amine coupling , whereas U-47700 derivatives require chiral cyclohexylamine intermediates .
Pharmacological and Toxicological Profiles
- Opioid Analogs (U-47700, AH-7921) :
- Antioxidant Analogs (THHEB) :
- Sigma Receptor-Targeting Benzamides: Compounds like [¹²⁵I]PIMBA show high affinity for sigma receptors (Kd = 5.80 nM) and utility in prostate cancer imaging . The target compound’s ethoxyphenoxy group may confer sigma receptor selectivity, but this remains speculative without direct data.
Physicochemical Properties
The table below compares measurable properties of selected analogs:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) |
|---|---|---|---|
| This compound | 414.28 | Not reported | Moderate (polar organic solvents) |
| U-47700 | 349.29 | Not reported | High (lipophilic solvents) |
| Rip-B | 313.35 | 90 | Low (aqueous media) |
| THHEB | 317.29 | Not reported | High (polar solvents) |
Notes:
- The ethoxyphenoxy group likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to U-47700’s lipophilic dimethylamino group.
- Rip-B’s low aqueous solubility aligns with its uncharged dimethoxyphenethyl substituent .
Biological Activity
3,4-Dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and comparative analyses.
Chemical Structure:
- The compound is characterized by a dichlorobenzamide structure with an ethoxyphenoxy ethyl substituent. Its molecular formula is CHClNO.
Synthesis Method:
- The synthesis involves the reaction of 3,4-dichlorobenzoic acid with 2-(4-ethoxyphenoxy)ethylamine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form the amide bond. The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various microorganisms.
- Minimum Inhibitory Concentration (MIC): The compound has shown a MIC of approximately 2.57 µg/ml against Bacillus subtilis and 1.0 µg/ml against Candida albicans, indicating potent antifungal properties .
| Microorganism | Minimum Inhibitory Concentration (µg/ml) |
|---|---|
| Bacillus subtilis | 2.57 |
| Candida albicans | 1.0 |
| Aspergillus niger | Not specified |
| Staphylococcus aureus | Not specified |
Anticancer Activity
The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Mechanism of Action: Research suggests that the compound may interact with specific molecular targets, inhibiting enzymes or receptors involved in cancer cell growth and survival .
Case Studies
-
Antimicrobial Efficacy Study:
A study evaluated the antibacterial and antifungal activities of various benzamide derivatives, including this compound. The results indicated that the compound effectively inhibited growth in several tested strains, demonstrating its potential as a therapeutic agent against infections . -
Anticancer Research:
Another study focused on the anticancer properties of benzamide derivatives, highlighting the efficacy of compounds similar to this compound against specific cancer cell lines. The findings suggested that these compounds could lead to new treatment options for resistant cancer types .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide | Methoxy groups instead of ethoxy | Moderate antimicrobial activity |
| 3,4-Dichloro-N-[2-(4-methoxyphenoxy)ethyl]benzamide | Methoxy group | Lower antifungal activity compared to target compound |
The presence of the ethoxy group in this compound is believed to enhance its solubility and bioavailability compared to its analogs.
Future Directions
Research on this compound is ongoing, focusing on:
- Mechanistic Studies: Further elucidation of its mechanism of action at the molecular level.
- Toxicological Assessments: Comprehensive studies to evaluate safety profiles in vivo.
- Formulation Development: Exploring its potential in drug formulations for targeted delivery systems.
Q & A
Basic: What methodologies are optimal for synthesizing 3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide with high yield and purity?
Answer:
Synthesis typically involves coupling 3,4-dichlorobenzoyl chloride with a phenoxyethylamine derivative. Key steps include:
- Reagent Selection : Use absolute ethanol as a solvent with glacial acetic acid as a catalyst to facilitate Schiff base formation (applicable to analogous reactions) .
- Reaction Conditions : Reflux for 4–6 hours under controlled temperature (70–80°C) to ensure complete acylation .
- Purification : Post-reaction, reduce pressure to evaporate solvents and purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Purity Validation : Confirm purity (≥98%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 7.5–8.2 ppm for aromatic protons) .
Basic: What spectroscopic methods are recommended for characterizing the structure of this compound?
Answer:
A multi-technique approach ensures accurate structural confirmation:
- NMR Spectroscopy : ¹H NMR (300–400 MHz) to identify aromatic protons (δ 6.8–8.2 ppm), ethoxy groups (δ 1.3–1.5 ppm for CH₃), and amide linkages (δ 7.5–8.0 ppm for CONH) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 435.2 [M+H]⁺ for analogous benzamide derivatives) .
- FT-IR : Detect amide C=O stretches (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
- UV-Vis : λmax ~255 nm for benzamide chromophores .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardized Assays : Use consistent bacterial strains (e.g., E. coli K12) and enzyme targets (e.g., acps-pptase) to ensure comparability .
- Dose-Response Curves : Establish IC₅₀ values under controlled conditions (pH 7.4, 37°C) to quantify potency discrepancies .
- Structural Analog Comparison : Test derivatives (e.g., trifluoromethyl or chloro-substituted analogs) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Advanced: What strategies elucidate the biochemical pathways affected by this compound in bacterial systems?
Answer:
Mechanistic studies should integrate:
- Enzyme Inhibition Assays : Target enzymes like acps-pptase using radiolabeled substrates (e.g., ³²P-ATP) to measure kinetic parameters (Km, Vmax) .
- Metabolomic Profiling : LC-MS/MS to track changes in fatty acid biosynthesis intermediates (e.g., malonyl-CoA levels) .
- Genetic Knockouts : Use CRISPR-Cas9 to delete target genes in model organisms (e.g., Bacillus subtilis) and assess resistance development .
- Molecular Docking : Computational models (AutoDock Vina) to predict binding interactions with enzyme active sites (PDB: 1JFF for acps-pptase) .
Basic: What are the critical storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation .
- Solubility Considerations : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition products (e.g., hydrolyzed benzamide derivatives) .
Advanced: How can computational modeling optimize the compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to assess logP (~3.5 for optimal membrane permeability) and bioavailability radar .
- Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to predict metabolic hotspots (e.g., ethoxy group oxidation) .
- Molecular Dynamics : Simulate interactions with plasma proteins (e.g., human serum albumin) to estimate half-life .
Table 1: Comparative Synthesis Conditions for Analogous Benzamide Derivatives
| Parameter | ||
|---|---|---|
| Solvent | Absolute ethanol | Ethanol/THF |
| Catalyst | Glacial acetic acid | – |
| Reaction Time | 4 hours | 6 hours |
| Yield | 75–80% | 79% |
| Purification | Recrystallization | Column chromatography |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
